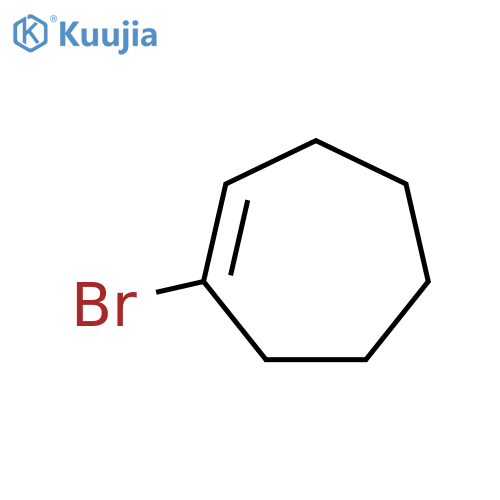Cas no 18317-64-1 (1-Bromocyclohept-1-ene)

1-Bromocyclohept-1-ene structure
商品名:1-Bromocyclohept-1-ene
1-Bromocyclohept-1-ene 化学的及び物理的性質
名前と識別子
-
- 1-Bromocyclohept-1-ene
- Cycloheptene, 1-bromo-
- 1-bromocycloheptene
- 1-Bromo-1-cycloheptene
-
- MDL: MFCD09878419
- インチ: InChI=1S/C7H11Br/c8-7-5-3-1-2-4-6-7/h5H,1-4,6H2
- InChIKey: VYAZDEWSYBZNPG-UHFFFAOYSA-N
- ほほえんだ: C1CCCC(=CC1)Br
計算された属性
- せいみつぶんしりょう: 174.00400
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 0
じっけんとくせい
- ふってん: 81-82°C/2mm
- PSA: 0.00000
- LogP: 3.22930
1-Bromocyclohept-1-ene セキュリティ情報
1-Bromocyclohept-1-ene 税関データ
- 税関コード:2903890090
- 税関データ:
中国税関コード:
2903890090概要:
2903890090.他のシクロアルカン/シクロオレフィンまたはシクロテルペンオレフィンのハロゲン化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2903890090.シクロアルカン、シクロアルカンまたは少ないシクロアルカンのハロゲン化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
1-Bromocyclohept-1-ene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B685043-250mg |
1-Bromocyclohept-1-ene |
18317-64-1 | 250mg |
$ 92.00 | 2023-04-18 | ||
| Enamine | EN300-113779-2.5g |
1-bromocyclohept-1-ene |
18317-64-1 | 95% | 2.5g |
$105.0 | 2023-10-26 | |
| Enamine | EN300-113779-10.0g |
1-bromocyclohept-1-ene |
18317-64-1 | 95% | 10.0g |
$280.0 | 2023-02-18 | |
| Enamine | EN300-113779-1.0g |
1-bromocyclohept-1-ene |
18317-64-1 | 95% | 1g |
$0.0 | 2023-06-09 | |
| Enamine | EN300-113779-5.0g |
1-bromocyclohept-1-ene |
18317-64-1 | 95% | 5.0g |
$180.0 | 2023-02-18 | |
| Fluorochem | 218846-1g |
1-Bromocyclohept-1-ene |
18317-64-1 | 95% | 1g |
£148.00 | 2022-03-01 | |
| abcr | AB254477-25g |
1-Bromocyclohept-1-ene; . |
18317-64-1 | 25g |
€1062.00 | 2025-02-16 | ||
| abcr | AB254477-5g |
1-Bromocyclohept-1-ene; . |
18317-64-1 | 5g |
€424.50 | 2025-02-16 | ||
| A2B Chem LLC | AA98859-100mg |
1-Bromocyclohept-1-ene |
18317-64-1 | 95% | 100mg |
$58.00 | 2024-01-02 | |
| 1PlusChem | 1P0024WB-50mg |
Cycloheptene, 1-bromo- |
18317-64-1 | 95% | 50mg |
$83.00 | 2023-12-19 |
1-Bromocyclohept-1-ene 関連文献
-
Suguru Yoshida,Fumika Karaki,Keisuke Uchida,Takamitsu Hosoya Chem. Commun. 2015 51 8745
-
2. Hydroboration of vinyl halides with mesitylborane: a direct access to (mesityl)(alkyl)haloboranesMarc Devillard,Marie Cordier,Thierry Roisnel,Chiara Dinoi,Iker Del Rosal,Gilles Alcaraz Chem. Commun. 2022 58 1589
-
3. Generation of (η2-benzyne)bis(triphenylphosphine)platinum(>0>): orthometallation of the Pt(PPh3)2 complexes of benzyne (C6H4?) and cyclohexyne (C6H8)Martin A. Bennett,Thomas Dirnberger,David C. R. Hockless,Eric Wenger,Anthony C. Willis J. Chem. Soc. Dalton Trans. 1998 271
-
4. Studies in the alicyclic series. Part I. 1-Benzoylcycloalkenes as acceptors in the Michael condensationDavid Ginsburg J. Chem. Soc. 1954 2361
18317-64-1 (1-Bromocyclohept-1-ene) 関連製品
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 624-75-9(Iodoacetonitrile)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:18317-64-1)1-Bromocyclohept-1-ene

清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):252.0/377.0/629.0